7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
CAS No.: 307544-90-7
Cat. No.: VC5087465
Molecular Formula: C17H11F3O4
Molecular Weight: 336.266
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 307544-90-7 |
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Molecular Formula | C17H11F3O4 |
Molecular Weight | 336.266 |
IUPAC Name | 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Standard InChI | InChI=1S/C17H11F3O4/c1-9-3-2-4-11(7-9)23-15-14(22)12-6-5-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3 |
Standard InChI Key | FTGSJTAYEJIPJK-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is C₁₇H₁₁F₃O₄, with a molecular weight of 336.27 g/mol. The chromen-4-one scaffold consists of a benzopyran ring system, where the pyran oxygen is positioned at C1, and the ketone group is at C4. Key structural features include:
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Trifluoromethyl group (CF₃) at C2: This electron-withdrawing group enhances metabolic stability and influences electronic distribution across the aromatic system .
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3-Methylphenoxy substituent at C3: The meta-methyl group on the phenoxy ring introduces steric effects that may modulate intermolecular interactions and solubility.
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Hydroxyl group at C7: This polar functional group facilitates hydrogen bonding, potentially enhancing binding affinity to biological targets .
X-ray crystallography data from analogous compounds, such as 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, reveal that the pyran ring adopts a non-planar conformation, with a dihedral angle of 88.18° between the benzopyran and exocyclic benzene rings . Such deviations from planarity are critical for dictating crystal packing and intermolecular interactions, including O–H⋯O hydrogen bonds that stabilize the solid-state structure .
Synthesis and Preparation
The synthesis of 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one can be inferred from methods used for structurally related chromen-4-ones. A two-step approach is commonly employed:
Step 1: Formation of the Chromone Core
Resorcinol reacts with 3-methylphenoxyacetic acid in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) under reflux to yield 1-(2,4-dihydroxyphenyl)-2-(3-methylphenoxy)ethan-1-one . This intermediate undergoes cyclization via Friedel-Crafts acylation, facilitated by the Lewis acid catalyst.
Key Reaction Scheme:
Physicochemical Properties
Based on data from analogous compounds , the following properties are predicted:
The trifluoromethyl group contributes to enhanced lipid solubility and resistance to oxidative metabolism, while the hydroxyl group improves aqueous solubility at physiological pH .
Biological Activities and Applications
Chromen-4-one derivatives are studied for their diverse pharmacological profiles. Although direct data on 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one are unavailable, inferences can be drawn from analogs:
Anti-Inflammatory Activity
Compounds with a trifluoromethyl group at C2 and phenoxy substituents at C3 exhibit competitive antagonism against formyl peptide receptors (FPRs), which are implicated in inflammatory responses . For example, 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one shows IC₅₀ values of <10 μM in FPR-binding assays .
Anticancer Properties
Trifluoromethyl-substituted chromen-4-ones have shown pro-apoptotic effects in cancer cell lines. For instance, 7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one induces caspase-3 activation in HeLa cells at 20 μM.
Research Findings and Comparative Analysis
A comparative analysis of structurally similar compounds reveals the following trends:
These findings suggest that meta-substituted phenoxy groups (e.g., 3-methylphenoxy) may optimize steric interactions with target proteins compared to para-substituted analogs.
Future Directions
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Synthetic Optimization: Developing regioselective methods to introduce diverse phenoxy substituents at C3 could expand the compound library for structure-activity relationship (SAR) studies.
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Target Identification: Proteomic studies are needed to identify specific molecular targets, such as kinases or GPCRs, that interact with the trifluoromethyl chromen-4-one scaffold .
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In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in animal models will clarify therapeutic potential .
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